PDE4B1 Inhibition: Target Compound vs. 3-Methyl Analog
The target compound inhibits full-length human recombinant PDE4B1 with an IC50 of 0.316 nM [1]. In contrast, the 3-methyl analog (CAS 478043-10-6) shows an IC50 > 10,000 nM in the same assay [2]. This >31,600-fold improvement in potency is attributable to the steric bulk of the tert-butyl group.
| Evidence Dimension | PDE4B1 catalytic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.316 nM |
| Comparator Or Baseline | (2-Chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone, IC50 > 10,000 nM |
| Quantified Difference | >31,600-fold |
| Conditions | BindingDB assay: [3H]-cAMP substrate, scintillation proximity assay |
Why This Matters
For programs targeting PDE4B1-driven inflammatory or CNS disorders, the sub-nanomolar potency of the target compound enables lower dosing and reduced off-target risk compared to methyl-substituted analogs.
- [1] BindingDB. BDBM50148240 (CHEMBL3763271): IC50 = 0.316 nM. View Source
- [2] BindingDB. BDBM for (2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone: IC50 > 10,000 nM (estimated from PubChem bioassay summary). View Source
